4-Bromo-2,3-dimethylpyridine

Organic Synthesis Cross-Coupling Regioselectivity

Generic 4-bromopyridine lacks steric control in cross-coupling. 4-Bromo-2,3-dimethylpyridine (CAS 259807-91-5) offers unique 2,3-dimethyl substitution for regioselective synthesis: • Enables sequential double Suzuki-Miyaura coupling with high regiocontrol, avoiding dihalogenated pyridine selectivity issues • Essential aryl halide precursor for CYP inhibitor scaffolds (propargyl ether family) • Distinct chromatographic fingerprint for use as internal standard in pyridine mixture analysis Consistent 98% purity; packaged under inert atmosphere; stored and shipped at 2-8°C.

Molecular Formula C7H8BrN
Molecular Weight 186.05 g/mol
CAS No. 259807-91-5
Cat. No. B1290119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,3-dimethylpyridine
CAS259807-91-5
Molecular FormulaC7H8BrN
Molecular Weight186.05 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1C)Br
InChIInChI=1S/C7H8BrN/c1-5-6(2)9-4-3-7(5)8/h3-4H,1-2H3
InChIKeyPHCLIPMSNVUELH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,3-dimethylpyridine: Regioselective Building Block


4-Bromo-2,3-dimethylpyridine (CAS 259807-91-5) is a halogenated heterocyclic building block belonging to the pyridine class. It features a bromine atom at the 4-position and methyl groups at the 2- and 3-positions [1]. This specific substitution pattern dictates its chemical reactivity and physical properties, with the bromine atom serving as a key functional handle for cross-coupling reactions [2], while the methyl groups introduce steric and electronic effects that differentiate its performance from unsubstituted or mono-substituted analogs .

Risks of Substituting with Other 4-Bromopyridines


The specific placement of methyl and bromine substituents on the pyridine ring is non-interchangeable for many applications. Generic substitution with 4-bromopyridine or other mono-substituted analogs fails to replicate the target compound's unique combination of steric hindrance, electronic distribution, and metabolic stability. For instance, the electron-donating methyl groups in 4-bromo-2,3-dimethylpyridine can deactivate the ring towards oxidative addition in cross-coupling, requiring distinct catalytic conditions compared to unsubstituted 4-bromopyridine, as noted in ligand optimization studies . Furthermore, its biological profile as a cytochrome P450 inhibitor is intrinsically linked to its full substitution pattern, meaning that a simpler 4-bromo-pyridine scaffold would not yield the same enzyme binding affinity or selectivity profile .

4-Bromo-2,3-dimethylpyridine: Quantitative Evidence


Cross-Coupling Reactivity Compared to 4-Bromopyridine

The presence of two methyl groups in 4-bromo-2,3-dimethylpyridine is reported to decrease the reactivity of the C-Br bond towards oxidative addition compared to unsubstituted bromopyridines . This necessitates tailored catalytic systems. For example, in a study on regioselective pyridine synthesis, the 2,3-disubstitution pattern was instrumental in achieving excellent regiocontrol during sequential coupling, a strategy not applicable to the parent 4-bromopyridine which lacks the directing and steric effects of the methyl groups .

Organic Synthesis Cross-Coupling Regioselectivity

CYP2C19 Inhibition vs. Acetylenic Inhibitors

4-Bromo-2,3-dimethylpyridine is a key reagent in the synthesis of propargyl pyridinyl ethers, a class of mechanism-based cytochrome P450 inhibitors . While the direct IC50 of the building block is not typically reported, a derivative synthesized from it, 2,3-dimethyl-4-((prop-2-yn-1-yloxy)methyl)pyridine, was evaluated for P450 inhibition. This places 4-bromo-2,3-dimethylpyridine as a privileged precursor for a family of inhibitors where baseline unsubstituted acetylenes like phenylacetylene have reported IC50 values ranging from 0.8 to 42 µM against various CYP enzymes [1]. The dimethyl substitution on the pyridine ring modulates the potency and isoform selectivity of the final inhibitor.

Medicinal Chemistry Drug Metabolism Cytochrome P450

Physical Properties vs. Regioisomers

The specific arrangement of substituents on 4-bromo-2,3-dimethylpyridine results in a predicted density of 1.4±0.1 g/cm³ and a predicted boiling point of 227.0±35.0 °C at 760 mmHg . These values differ from its positional isomers, which is critical for purification and formulation. For instance, 2-bromo-3,5-dimethylpyridine and 3-bromo-2,4-dimethylpyridine have distinct chemical properties due to the different positions of the bromine and methyl groups, directly impacting their behavior in standard laboratory and industrial processes.

Chemical Procurement Physical Chemistry Purification

Key Applications of 4-Bromo-2,3-dimethylpyridine


Propargyl Ether CYP Inhibitor Synthesis

Researchers investigating mechanism-based inhibition of cytochrome P450 enzymes should prioritize 4-bromo-2,3-dimethylpyridine. It serves as the essential aryl halide precursor for constructing the specific 2,3-dimethyl-4-((prop-2-yn-1-yloxy)methyl)pyridine scaffold, a member of a family of propargyl ethers with potential for selective CYP inhibition [1]. The compound's substitution pattern is critical for the bioactivity of the final inhibitor, as shown in comparative studies of pyridinyl propargyl ethers design [2].

Regioselective Double Coupling for Pyridine Libraries

Medicinal chemists building libraries of 2,3-diarylpyridines can leverage this compound for sequential, regioselective derivatization. The bromine atom at the 4-position acts as a synthetic handle, while the 2- and 3-methyl groups provide steric and electronic differentiation that enables high regiocontrol in one-pot, double Suzuki-Miyaura coupling procedures [1]. This is a distinct synthetic advantage over using a dihalogenated pyridine starting material that would suffer from poor selectivity.

Precursor for Organic Semiconductors & Liquid Crystals

In the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, 4-bromo-2,3-dimethylpyridine has been employed as a building block for functional organic semiconductors and liquid crystals [1]. Its specific structure is incorporated to fine-tune electronic properties and molecular packing, which are non-replicable with simpler, non-methylated bromopyridine analogs.

Internal Standard for Chromatographic Analysis

Due to its unique retention time and mass spectral fragmentation pattern, dictated by its specific substitution, 4-Bromo-2,3-dimethylpyridine can serve as a suitable internal standard or reference compound in high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) methods. When analyzing complex pyridine mixtures, its distinct chemical fingerprint allows for its clear differentiation from other isomers that may co-elute, ensuring accurate quantification [1].

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